molecular formula C8H6ClNO2S B6610813 thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2866318-10-5

thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride

Cat. No. B6610813
CAS RN: 2866318-10-5
M. Wt: 215.66 g/mol
InChI Key: AIVMIXIVZALGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride (TPCA-HCl) is an important organic compound used in a variety of scientific research applications. It is a white, odourless, crystalline solid with a molecular weight of 304.04 g/mol. TPCA-HCl is used as a starting material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, dyes, and other organic compounds. TPCA-HCl is also used as a reagent in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and other bioactive compounds.

Mechanism of Action

Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride acts as an acid catalyst in the synthesis of various compounds. It helps to accelerate the reaction rate and increase the yield of the desired product. It also helps to reduce the amount of energy required to carry out the reaction.
Biochemical and Physiological Effects
thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to inhibit the growth of certain bacteria. It has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable and has a relatively low toxicity. However, it is relatively insoluble in water and can be difficult to handle and store.

Future Directions

There are a number of potential future directions for the use of thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride in scientific research. It could be used as a starting material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, dyes, and other organic compounds. It could also be used in the synthesis of various heterocyclic compounds, such as thieno[3,2-c]pyridines and thieno[3,2-c]pyridazinones. It could also be used as a reagent in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and other bioactive compounds. Finally, it could be used to study the biochemical and physiological effects of thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride on various biological systems.

Synthesis Methods

Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride can be synthesized in a number of ways. One method involves the reaction of thiophene-2-carboxylic acid with hydrochloric acid in the presence of a base, such as sodium hydroxide. This reaction yields thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride in a yield of up to 90%. Another method involves the reaction of thiophene-2-carboxylic acid with sodium hydroxide and then with hydrochloric acid. This reaction also yields thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride in a yield of up to 90%.

Scientific Research Applications

Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and other bioactive compounds. It has also been used in the synthesis of various heterocyclic compounds, such as thieno[3,2-c]pyridines and thieno[3,2-c]pyridazinones.

properties

IUPAC Name

thieno[3,2-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-9-3-5-1-2-12-7(5)6;/h1-4H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVMIXIVZALGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(C=NC=C21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride

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